2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide, also known as DPAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative that has been shown to exhibit a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in the regulation of cell growth and proliferation. It has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the regulation of cell growth and proliferation. It has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells. Other effects include the inhibition of inflammation and the regulation of glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death. However, one of the limitations of using 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Future Directions
There are many potential future directions for research on 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide. One area of research is in the development of new cancer treatments that target the mechanisms of action of 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide. Another area of research is in the development of new anti-inflammatory and anti-diabetic treatments. Additionally, further research is needed to fully understand the mechanisms of action of 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide involves the reaction of 2-(3,4-dichlorophenyl)acetic acid with hydrazine hydrate and 3-pyridinecarboxaldehyde. The resulting product is a yellow crystalline powder that is soluble in chloroform and ethanol. The purity of the product can be determined using thin-layer chromatography and melting point analysis.
Scientific Research Applications
2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. 2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Other areas of research include the treatment of inflammation, diabetes, and neurodegenerative diseases.
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O/c1-10(12-3-2-6-18-9-12)19-20-15(21)8-11-4-5-13(16)14(17)7-11/h2-7,9H,8H2,1H3,(H,20,21)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOBYVPWLHSRIZ-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC(=C(C=C1)Cl)Cl)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC(=C(C=C1)Cl)Cl)/C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823673 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,4-dichlorophenyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.